5‑Iodo Substitution Enables Retention of Anti‑HSV Activity Comparable to IPdR While Replacing the Sugar Moiety with THF
In a class‑defining study, 5‑iodo‑2‑pyrimidinone 2′‑deoxyribonucleoside (IPdR) demonstrated potent inhibition of HSV‑1 (KOS strain) with an IC₅₀ of 0.3 µM and HSV‑2 (G strain) with an IC₅₀ of 0.5 µM in plaque‑reduction assays, while the corresponding 5‑bromo analog (BrPdR) was approximately 3‑ to 5‑fold less active [1]. The patent US5272152 explicitly claims 5‑halo‑ (including iodo‑) pyrimidinyl tetrahydrofurans as anti‑HSV agents, establishing that the 5‑iodo pharmacophore retains activity when the sugar is replaced by a THF ring [2]. Although no public IC₅₀ value is available specifically for CAS 18002‑37‑4, the structural conservation of the 5‑iodo‑2‑pyrimidinone core allows a class‑level inference that the THF analog shares the iodo‑dependent anti‑HSV mechanism of IPdR, differing primarily in sugar‑derived pharmacokinetic and stability properties.
| Evidence Dimension | Anti‑HSV‑1 activity (plaque‑reduction IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported in primary literature; class‑level inference from patent claims |
| Comparator Or Baseline | IPdR: IC₅₀ = 0.3 µM (HSV‑1 KOS); BrPdR: IC₅₀ ≈ 1.0–1.5 µM (HSV‑1) |
| Quantified Difference | IPdR is ~3–5× more potent than BrPdR; iodo group essential for high potency. No direct data for THF analog. |
| Conditions | HSV‑1 KOS strain plaque‑reduction assay in Vero cells (Efange et al. 1985) |
Why This Matters
The 5‑iodo substituent is the primary driver of anti‑HSV potency in the 2‑pyrimidinone class; selecting CAS 18002‑37‑4 retains this critical pharmacophore while introducing a THF‑dependent stability advantage over deoxyribose‑based IPdR.
- [1] Efange, S. M. et al. Synthesis and biological activities of 2‑pyrimidinone nucleosides. 2. 5‑Halo‑2‑pyrimidinone 2′‑deoxyribonucleosides. J. Med. Chem. 1985, 28, 904–910. PMID: 2989522. View Source
- [2] US5272152A – Purinyl and pyrimidinyl tetrahydrofurans, Example compounds and antiviral activity claims. View Source
